Cas no 939677-20-0 (1-2-(4-chlorophenoxy)ethyl-1H-indazole)
1-2-(4-chlorophenoxy)ethyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 4-chlorophenyl 2-(1H-indazol-1-yl)ethyl ether
- 1-2-(4-chlorophenoxy)ethyl-1H-indazole
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- Inchi: 1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17-18/h1-8,11H,9-10H2
- InChI Key: WYFOFDDRXJEHRU-UHFFFAOYSA-N
- SMILES: N1(CCOC2=CC=C(Cl)C=C2)C2=C(C=CC=C2)C=N1
1-2-(4-chlorophenoxy)ethyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3020-0398-2μmol |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-5μmol |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-10μmol |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-20μmol |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-1mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-2mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-3mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-4mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-5mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3020-0398-10mg |
1-[2-(4-chlorophenoxy)ethyl]-1H-indazole |
939677-20-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
1-2-(4-chlorophenoxy)ethyl-1H-indazole Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-2-(4-chlorophenoxy)ethyl-1H-indazole
Introduction to 1-2-(4-chlorophenoxy)ethyl-1H-indazole (CAS No. 939677-20-0)
1-2-(4-chlorophenoxy)ethyl-1H-indazole, a compound with the chemical identifier CAS No. 939677-20-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of indazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-chlorophenoxy group and an indazole core, contribute to its unique chemical properties and biological interactions.
The indazole scaffold is a heterocyclic aromatic compound that has been extensively studied for its pharmacological effects. Indazoles exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the 4-chlorophenoxy ethyl side chain in 1-2-(4-chlorophenoxy)ethyl-1H-indazole enhances its interaction with biological targets, making it a promising candidate for drug development.
In recent years, there has been a growing interest in indazole derivatives due to their potential in modulating various disease pathways. For instance, studies have shown that indazoles can inhibit the activity of certain enzymes and receptors involved in cancer progression. The 4-chlorophenoxy group in 1-2-(4-chlorophenoxy)ethyl-1H-indazole is particularly noteworthy as it can influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets.
The synthesis of 1-2-(4-chlorophenoxy)ethyl-1H-indazole involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the indazole core, followed by functionalization with the 4-chlorophenoxy ethyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity of the final product.
The pharmacological profile of 1-2-(4-chlorophenoxy)ethyl-1H-indazole has been explored in several preclinical studies. These studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways. The compound's ability to modulate these pathways makes it a valuable tool for investigating the mechanisms of various diseases.
One of the most intriguing aspects of 1-2-(4-chlorophenoxy)ethyl-1H-indazole is its ability to interact with multiple targets simultaneously. This polypharmacicity can lead to synergistic effects, enhancing its therapeutic potential. Additionally, the structural flexibility of the molecule allows for further modifications, enabling researchers to fine-tune its properties for specific applications.
In conclusion, 1-2-(4-chlorophenoxy)ethyl-1H-indazole (CAS No. 939677-20-0) is a versatile and promising compound with significant implications in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for indazole derivatives, compounds like 1-2-(4-chlorophenoxy)ethyl-1H-indazole are poised to play a crucial role in addressing unmet medical needs.
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